

Assessing the ADME properties of N-(5-fluoropyridin-2-yl)acetamide derivatives

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Compound of Interest

Compound Name: 2-Acetamido-5-fluoropyridine

Cat. No.: B564454

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Absorption

The absorption of a drug, particularly after oral administration, is governed by its solubility and permeability across the intestinal wall.

Table 1: In Vitro Permeability and In Vivo Oral Bioavailability of Selected Pyridine Derivatives

Compound	Permeability (PAMPA) Pe (10^{-6} cm/s)	Oral Bioavailability (F%) in Rat	Reference
1 (Pyrrole-based MK2 inhibitor)	1.3	1	[1]
19 (3-fluoropyridine analog of 1)	11.2	23	[1]
GNF-1331 (Porcupine inhibitor)	Not Reported	Low (Mouse)	[2]
Compound 1 (Pyridinyl acetamide)	Not Reported	~100% (Mouse)	[2]

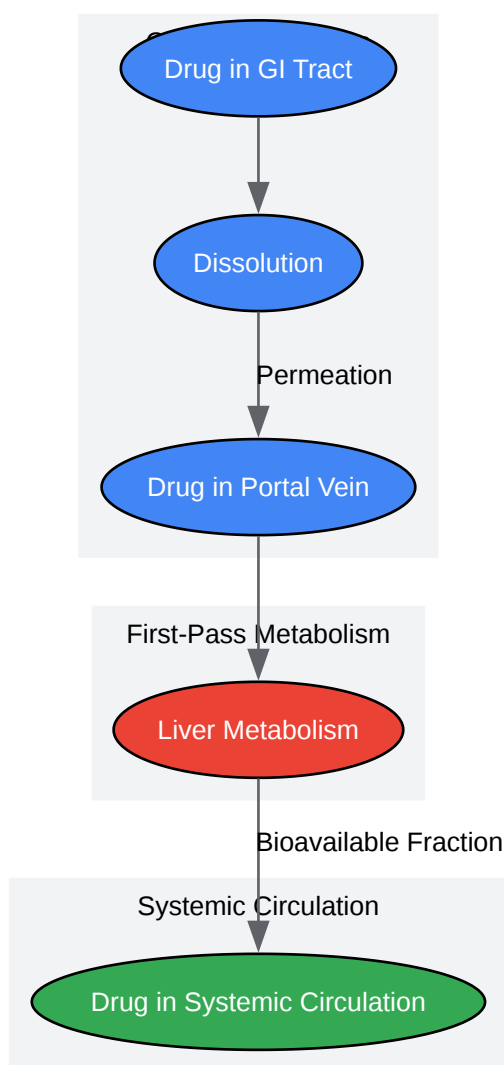
| Compound 19 (Optimized Pyridinyl acetamide) | Not Reported | 96% (Mouse), 70% (Rat), 100% (Dog) |[2] |

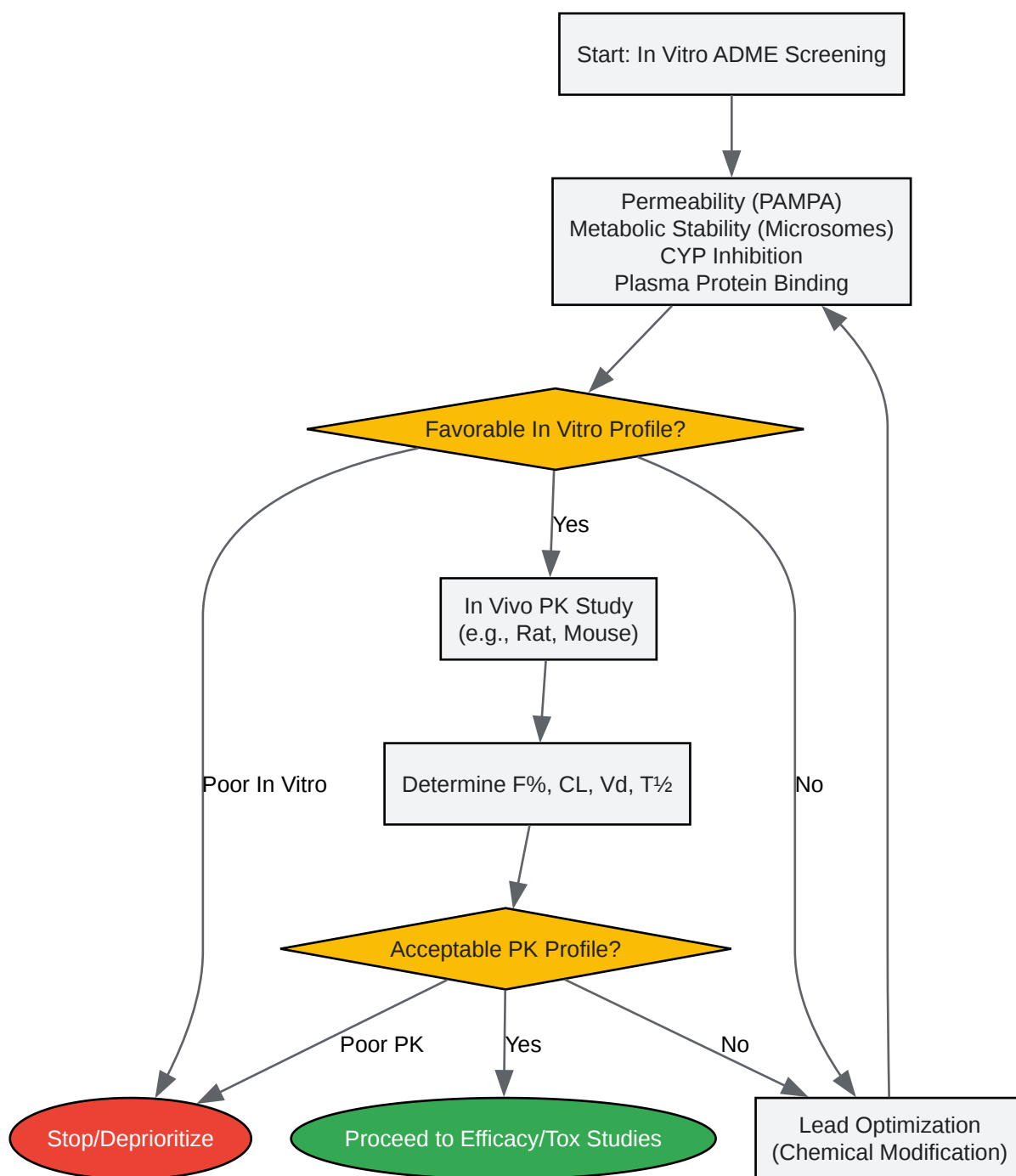
Data presented for structurally related compounds to illustrate the impact of chemical modifications on absorption properties.

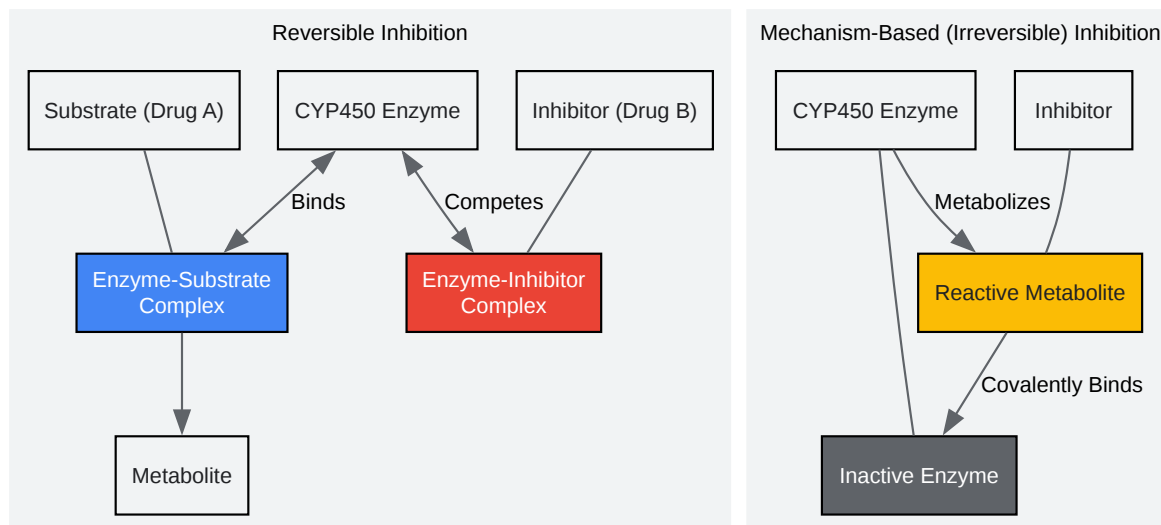
Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) The permeability of the compounds was assessed using a high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA). In this assay, a 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells (typically at a pH of 6.5 to simulate the small intestine), and the plate is placed on top of an acceptor plate containing buffer (e.g., at pH 7.4). After an incubation period (e.g., 5 hours at room temperature), the concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS. The effective permeability (P_e) is then calculated based on the amount of compound that has traversed the membrane.^[1]

In Vivo Oral Bioavailability Study in Rats Female Sprague-Dawley rats are typically used for these studies.^{[1][3]} The test compound is formulated in a suitable vehicle (e.g., 0.5% CMC/water/Tween) and administered via oral gavage (p.o.) at a specific dose (e.g., 3 mg/kg). For determining absolute bioavailability, a separate cohort of animals receives the compound via intravenous (i.v.) administration (e.g., 1 mg/kg in a formulation like NMP/PEG200). Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma concentrations of the drug are quantified using a validated LC-MS/MS method. Pharmacokinetic parameters, including the Area Under the Curve (AUC), are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as: $(AUC_{po} / Dose_{po}) / (AUC_{iv} / Dose_{iv}) * 100$.^{[1][4]}







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References

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